molecular formula C10H16ClNO2 B3078068 4-(2-Ethoxyethoxy)aniline hydrochloride CAS No. 1049750-45-9

4-(2-Ethoxyethoxy)aniline hydrochloride

Cat. No.: B3078068
CAS No.: 1049750-45-9
M. Wt: 217.69 g/mol
InChI Key: FCAOYHARVCDLJB-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethoxy)aniline hydrochloride is an organic compound with the molecular formula C10H15NO2·HCl and a molecular weight of 217.7 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Ethoxyethoxy)aniline hydrochloride can be synthesized through a multi-step process involving the reaction of aniline with ethylene oxide to form 4-(2-ethoxyethoxy)aniline, followed by the addition of hydrochloric acid to produce the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(2-Ethoxyethoxy)aniline hydrochloride is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis and is used in the preparation of complex molecules.

    Biology: It is used in biochemical assays and as a reagent in the study of enzyme functions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-ethoxyethoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyethoxy)aniline hydrochloride
  • 4-(2-Propoxyethoxy)aniline hydrochloride
  • 4-(2-Butoxyethoxy)aniline hydrochloride

Uniqueness

4-(2-Ethoxyethoxy)aniline hydrochloride is unique due to its specific ethoxyethoxy functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where these properties are desired .

Properties

IUPAC Name

4-(2-ethoxyethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;/h3-6H,2,7-8,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAOYHARVCDLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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